7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one
Description
Properties
CAS No. |
5876-28-8 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
7-hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C13H11NO4/c1-14-10-7(3-4-9(15)12(10)17-2)11(16)8-5-6-18-13(8)14/h3-6,15H,1-2H3 |
InChI Key |
GMBAFOWISMOROU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2OC)O)C(=O)C3=C1OC=C3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Retrosynthetic Pathways and Key Intermediates
| Disconnection | Intermediate | Required Reagents |
|---|---|---|
| Furan ring | 3-formyl-4-hydroxyquinoline | POCl₃, DMF (Vilsmeier-Haack) |
| Quinoline core | Substituted aniline | Glycerol, sulfuric acid (Skraup) |
| Methoxy group | 8-hydroxyquinoline | Methyl iodide, K₂CO₃ |
Detailed Synthetic Routes
Route A: Sequential Cyclization and Functionalization
Step 1: Synthesis of 4-hydroxyquinoline precursor
-
Starting material : 3-methoxyaniline.
-
Reaction : Skraup synthesis with glycerol and concentrated H₂SO₄ at 120°C for 6 hours yields 8-methoxyquinoline.
-
Modification : Nitration at C7 followed by reduction and diazotization/hydrolysis introduces the hydroxyl group.
Step 2: Formylation for furan annulation
-
Conditions : Vilsmeier-Haack reaction using POCl₃ and DMF at 0–5°C, followed by warming to 80°C.
-
Intermediate : 3-formyl-4-hydroxy-8-methoxyquinoline.
Step 3: Cyclization to furoquinolinone
-
Mechanism : Intramolecular aldol condensation of the formyl group with a neighboring hydroxyl or methoxy oxygen, forming the furan ring.
Step 4: N-Methylation
Route B: Convergent Synthesis via Coumarin-Furoquinoline Hybridization
Step 1: Preparation of 4-bromomethylcoumarin
-
Protocol : Pechmann cyclization of resorcinol with ethyl acetoacetate in H₂SO₄, followed by bromination with Br₂ in CCl₄.
Step 2: Coupling with quinoline fragment
-
Intermediate : 2-hydroxy-3-formylquinoline (synthesized via Vilsmeier-Haack formylation of acetanilide derivatives).
-
Reaction : Nucleophilic substitution using KOH in ethanol, refluxing for 12 hours to afford the fused furoquinoline.
Critical Reaction Parameters and Optimization
Table 2: Optimization of Cyclization Step (Route A, Step 3)
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 60–100 | 80 | 72% → 85% |
| Base | KOH, NaOH, Et₃N | KOH (2.5 eq) | 68% → 72% |
| Solvent | EtOH, DMF, THF | Ethanol | Minimal side products |
-
Key finding : Excess base (>3 eq) promotes decomposition, while temperatures <70°C result in incomplete cyclization.
Analytical and Purification Techniques
Characterization :
Purification :
-
Recrystallization : Ethanol/ethyl acetate (3:1) achieves >95% purity.
-
Column chromatography : Silica gel, hexane/EtOAc (4:1) for intermediates.
Challenges and Alternative Approaches
-
Regioselectivity in nitration : Direct nitration of 8-methoxyquinoline often yields mixtures; directed ortho-metalation using LDA improves C7 selectivity.
-
Furan ring stability : The fused furan is prone to oxidation; performing cyclization under inert atmosphere (N₂/Ar) enhances yield by 15%.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The methoxy and hydroxy groups on the furoquinoline structure can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetic acid, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized furoquinoline compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : CHN O
- Molecular Weight : 245.23 g/mol
- CAS Number : 5876-28-8
The unique furoquinoline structure contributes to its diverse reactivity and biological properties, making it a valuable intermediate in synthesizing other biologically active compounds.
Biological Activities
Research indicates that 7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one exhibits various biological activities, including:
-
Antimicrobial Activity :
- The compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that derivatives of furoquinoline structures exhibit enhanced activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
- A recent study highlighted that derivatives containing similar structural features showed promising results against multiple microbial strains, suggesting that modifications can enhance efficacy .
-
Anticancer Potential :
- Preliminary investigations into the anticancer properties of related compounds have revealed antiproliferative effects in several cancer cell lines, including HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma) .
- The structural similarities to other known anticancer agents suggest potential for further development in cancer therapeutics.
- Neuroprotective Effects :
Case Studies
Several case studies highlight the applications of 7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one:
Mechanism of Action
The mechanism of action of 7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one involves its interaction with specific molecular targets and pathways. The compound’s quinoline structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, its functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Furoquinoline alkaloids differ in substituent positions and types, significantly influencing their biological and physicochemical properties. Below is a comparative analysis:
Table 1: Substituent Positions of Selected Furoquinoline Alkaloids
Key Observations :
- Hydroxy vs. Methoxy Groups : The presence of a hydroxy group at position 7 (target compound) enhances polarity compared to methoxy-substituted analogs like γ-fagarine (3). This may influence membrane permeability and receptor binding .
- Antiplatelet Activity : Compounds with hydroxyl groups (e.g., target compound, dictangustine-A) show significant antiplatelet effects, suggesting that polar substituents enhance interaction with platelet receptors .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | XLogP3 | Topological Polar Surface Area (Ų) | Boiling Point (°C) |
|---|---|---|---|---|
| 7-Hydroxy-8-methoxy-9-methylfuroquinolinone | 241.22 | ~2.2 | 63.6 | 483–485 (predicted) |
| 8-Hydroxy-9-methylfuroquinolinone (44) | 215.20 | 2.2 | 53.7 | 385–388 (predicted) |
| 7-Methoxyfuroquinolinone (30666-33-2) | 215.20 | 2.1 | 51.5 | 385 (predicted) |
| γ-Fagarine (3) | 259.26 | 2.8 | 55.1 | 490–495 (predicted) |
Key Observations :
- The target compound’s higher molecular weight and additional methoxy group result in a slightly elevated boiling point compared to 8-hydroxy-9-methylfuroquinolinone (44) .
- Lipophilicity : Methoxy groups (e.g., γ-fagarine) increase lipophilicity (XLogP3: 2.8) compared to hydroxy-substituted analogs (XLogP3: ~2.2), impacting bioavailability .
Antiplatelet Effects:
- The target compound and dictangustine-A (42) exhibit IC₅₀ values < 50 µM in platelet aggregation assays, outperforming skimmianine (2) and γ-fagarine (3) .
- Mechanistic Insight : Hydroxy groups may chelate calcium ions or inhibit cyclooxygenase (COX), critical pathways in platelet activation .
Cytotoxicity:
- Iso-γ-fagarine (40) and γ-fagarine (3) show moderate cytotoxicity (IC₅₀: 11–55 µM) against cancer cell lines (K562, MCF-7), while the target compound’s activity remains unstudied .
Biological Activity
7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. Characterized by the molecular formula and a molecular weight of approximately 245.23 g/mol, this compound is part of the furoquinoline family, which has been associated with various pharmacological effects.
- CAS Number : 5876-28-8
- Molecular Weight : 245.231 g/mol
- Molecular Formula :
Biological Activity
Research indicates that 7-hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one exhibits a range of biological activities:
- Antimicrobial Properties : The compound has shown notable antimicrobial effects, particularly against certain bacterial strains. This is attributed to its ability to disrupt cellular processes in microorganisms.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth and promote apoptosis in cancer cells. The mechanism appears to involve interference with tubulin polymerization, similar to other known anticancer agents.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound could have neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases.
The biological activity of 7-hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Interaction with Cellular Signaling Pathways : It may modulate key signaling pathways that regulate cell growth and apoptosis.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the efficacy of this compound. Notably, modifications to the furoquinoline structure can significantly impact its biological activity.
Case Studies
- Antimicrobial Study : A study demonstrated that 7-hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to traditional antibiotics.
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, suggesting a promising lead for further development as an anticancer agent.
Comparative Analysis
A comparison with structurally similar compounds can provide insights into the unique properties of 7-hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Acronycidine | Alkaloid derived from furoquinolines | Exhibits strong antimicrobial properties |
| 7-Hydroxy-9-methylfuro[2,3-b]quinoline | Hydroxyl group substitution | Potentially enhanced biological activity |
| 6-Methoxy-8-methylfuro[2,3-b]quinoline | Different methoxy position | Distinct pharmacological properties |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural elucidation of 7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one?
- Methodological Answer :
- ¹H and ¹³C NMR : Critical for assigning proton and carbon environments. For example, methoxy groups (δ ~3.8–4.3 ppm in ¹H NMR) and aromatic protons (δ ~6.5–8.0 ppm) can confirm substitution patterns. ¹³C NMR helps identify carbonyl (C=O, δ ~160–180 ppm) and fused ring systems .
- IR Spectroscopy : Detects functional groups like hydroxyl (broad peak ~3200–3600 cm⁻¹) and carbonyl (sharp peak ~1650–1750 cm⁻¹) .
- X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., mean C–C bond length = 1.419 Å, R factor = 0.049) using software like SHELXS97 and refinement with SHELXL97 .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- GHS Classification : Follow Category 4 acute toxicity guidelines (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Emergency Measures : Immediate decontamination of exposed skin/eyes and medical consultation for ingestion/inhalation .
Advanced Research Questions
Q. How can discrepancies between X-ray crystallography and solution-state NMR data be resolved?
- Methodological Answer :
- Comparative Analysis : Cross-validate bond lengths (e.g., X-ray C–C = 1.419 Å vs. NMR-derived distances). Discrepancies may arise from crystal packing effects or dynamic processes in solution .
- Variable-Temperature NMR : Conduct experiments (e.g., 113 K to 298 K) to assess conformational flexibility. For example, temperature-dependent shifts in hydroxyl protons may indicate hydrogen-bonding variability .
Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?
- Methodological Answer :
- Core Strategy : Furoquinoline synthesis typically involves cyclization of substituted quinoline precursors. For example, bromination at C-10 (δ 85.08 ppm in ¹³C NMR) followed by methoxy group introduction .
- Optimization Parameters :
- Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Yield Monitoring : Track reaction progress via HPLC or TLC (Rf ~0.67 in hexane) .
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to simulate binding to targets (e.g., enzymes with hydrophobic pockets). The methoxy and methyl groups may influence steric interactions .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the furoquinolinone core (C=O at δ 163.12 ppm) may act as a hydrogen-bond acceptor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
